Cas no 2361608-31-1 (N-[(1R)-1-(dimethylcarbamoyl)-2-phenylethyl]prop-2-enamide)
2361608-31-1 structure
Product Name:N-[(1R)-1-(dimethylcarbamoyl)-2-phenylethyl]prop-2-enamide
CAS-nummer:2361608-31-1
MF:C14H18N2O2
MW:246.304923534393
CID:6251647
PubChem ID:139016669
Update Time:2025-06-08
N-[(1R)-1-(dimethylcarbamoyl)-2-phenylethyl]prop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
-
- EN300-7531155
- (2R)-N,N-Dimethyl-3-phenyl-2-(prop-2-enoylamino)propanamide
- 2361608-31-1
- N-[(1R)-1-(dimethylcarbamoyl)-2-phenylethyl]prop-2-enamide
- Z3292142546
-
- Inchi: 1S/C14H18N2O2/c1-4-13(17)15-12(14(18)16(2)3)10-11-8-6-5-7-9-11/h4-9,12H,1,10H2,2-3H3,(H,15,17)/t12-/m1/s1
- InChI-sleutel: DGZPBHSFDHTQIE-GFCCVEGCSA-N
- LACHT: O=C([C@@H](CC1C=CC=CC=1)NC(C=C)=O)N(C)C
Berekende eigenschappen
- Exacte massa: 246.136827821g/mol
- Monoisotopische massa: 246.136827821g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 5
- Complexiteit: 307
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 49.4Ų
N-[(1R)-1-(dimethylcarbamoyl)-2-phenylethyl]prop-2-enamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7531155-0.05g |
N-[(1R)-1-(dimethylcarbamoyl)-2-phenylethyl]prop-2-enamide |
2361608-31-1 | 95% | 0.05g |
$246.0 | 2024-05-23 |
N-[(1R)-1-(dimethylcarbamoyl)-2-phenylethyl]prop-2-enamide Gerelateerde literatuur
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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